molecular formula C19H21N3O3 B1206428 1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester

1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1206428
M. Wt: 339.4 g/mol
InChI Key: NMVJGIGSVTYBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester is an aminoquinoline.

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis of Tritium Labeled Compounds

    Tritium labeled compounds like (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid have been synthesized for studying the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

  • Practical Large-Scale Synthesis

    A practical and large-scale synthesis method for rac-(3S,4aR,10aR)- 6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, showing the industrial relevance of similar compounds (Bänziger et al., 2000).

  • Fluorinated Derivatives Synthesis

    Research on the synthesis of fluorinated derivatives of quinolinecarboxylic acids, a category which includes compounds structurally related to 1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester, has been conducted (Nosova et al., 2002).

  • One-Step Synthesis Method

    A one-step synthesis process for 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, which could potentially include compounds similar to 1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester, was developed (Venkatesan et al., 2010).

  • Synthesis of Functionalized Pyridines

    The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and Their Reactions, a method that could be relevant to the synthesis of similar quinoline derivatives (Mekheimer et al., 1997).

  • Thermal Reactions of Malonates

    Study of thermal reactions of 2‐(2‐oxo‐3‐nitro‐4‐quinolinyl)malonates, which may provide insights into the thermal stability and reaction behavior of related compounds (Täubl & Stadlbauer, 1997).

properties

Product Name

1-(3-Cyano-7-methoxy-2-quinolinyl)-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 1-(3-cyano-7-methoxyquinolin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-15(12-20)10-14-4-5-16(24-2)11-17(14)21-18/h4-5,10-11,13H,3,6-9H2,1-2H3

InChI Key

NMVJGIGSVTYBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C3C=CC(=CC3=N2)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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